molecular formula C19H18N4O3 B12733140 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- CAS No. 87540-49-6

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy-

Cat. No.: B12733140
CAS No.: 87540-49-6
M. Wt: 350.4 g/mol
InChI Key: OHNXXAVUGGTUCJ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring fused with a phthalazine moiety, and it is substituted with a 3,4-dimethoxyphenyl group and an ethoxy group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves the cyclization of the triazole intermediate with phthalic anhydride under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- involves its interaction with specific molecular targets. In medicinal applications, the compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, the compound’s ability to intercalate with DNA contributes to its anticancer activity by disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system, which includes a thiadiazine moiety instead of a phthalazine moiety.

    1,2,4-Triazolo(4,3-a)quinoxalines: These compounds have a quinoxaline ring fused with the triazole ring, offering different biological activities and applications.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is unique due to its specific substitution pattern and the presence of both a phthalazine and a triazole ring. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities compared to similar compounds.

Properties

CAS No.

87540-49-6

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C19H18N4O3/c1-4-26-19-14-8-6-5-7-13(14)18-21-20-17(23(18)22-19)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3

InChI Key

OHNXXAVUGGTUCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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